molecular formula C12H20ClF2N B2916971 2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2098126-98-6

2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No. B2916971
CAS RN: 2098126-98-6
M. Wt: 251.75
InChI Key: XFNDXHJLXRMECB-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule. It contains a bicyclo[3.2.1]octane structure, which is a type of bicyclic compound with three carbon atoms in one ring and two carbon atoms in the other . This structure is often found in natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure in your compound, can be constructed through enantioselective synthesis . This involves the use of chiral catalysts or reagents to control the stereochemistry of the product .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones has been reported for the synthesis of similar bicyclic structures .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Azaspirocycles : Research has demonstrated methods for synthesizing azaspirocycles, which are valuable scaffolds in drug discovery. For example, the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This process forms amino alcohols, which are then converted into N-chloroacetyl derivatives. These undergo cyclization to yield the azaspirocycles, demonstrating the compound's utility in generating complex heterocyclic structures (Mandzhulo et al., 2016).

Diversity-Oriented Synthesis : The compound's structure facilitates diversity-oriented synthesis approaches, enabling the creation of functionalized pyrrolidines, piperidines, and azepines. These are significant for chemistry-driven drug discovery, highlighting the compound's role in synthesizing biologically relevant structures (Wipf et al., 2004).

Efficient Synthesis Process : A method for efficiently synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride showcases the utility of the compound in chemical synthesis. This process involves multiple steps, including reduction, conversion, cyclization, and hydrogenolysis, yielding the title compound with significant overall efficiency (Connolly et al., 2010).

Chemical Reactions and Transformations

The compound's structure is conducive to exploring various chemical reactions, such as electrophilic addition, cycloaddition, and ring transformations. Studies have reported on the electroreduction of related compounds, providing insights into the electrochemical behavior and potential synthetic applications of such structures (Nünnecke et al., 1997). Additionally, the synthesis of tricyclic cyclopropenes and the exploration of their reactivity further demonstrate the compound's relevance in studying complex chemical reactions (Lee et al., 1997).

properties

IUPAC Name

1',1'-difluoro-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N.ClH/c1-7(2)10-11(12(10,13)14)5-8-3-4-9(6-11)15-8;/h7-10,15H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNDXHJLXRMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(C1(F)F)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

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